molecular formula C8H13NOS B13815237 2,2-Diethyl-2H-1,4-thiazin-3(4H)-one CAS No. 63917-24-8

2,2-Diethyl-2H-1,4-thiazin-3(4H)-one

Cat. No.: B13815237
CAS No.: 63917-24-8
M. Wt: 171.26 g/mol
InChI Key: QLTOWVSLACYBHJ-UHFFFAOYSA-N
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Description

2,2-Diethyl-2H-1,4-thiazin-3(4H)-one (CAS Registry Number: 63917-24-8) is an organic compound with the molecular formula C 8 H 13 NOS and a molecular weight of 171.26 g/mol . This molecule features a thiazinone core structure, a heterocyclic framework that is of significant interest in various chemical and pharmaceutical research fields . Researchers can utilize its provided structural identifiers, including the SMILES string (C(C1(C(NC=CS1)=O)CC)C) and the InChIKey (QLTOWVSLACYBHJ-UHFFFAOYSA-N), for computational modeling, database registration, and chemical informatics studies . Calculated physical properties for this compound include a density of approximately 1.036 g/cm³, a boiling point of around 323.9°C at 760 mmHg, and a flash point of about 149.7°C . These properties are essential for researchers in process development, handling, and safety planning during experimental work. The specific research applications, biological activity, and mechanism of action for this compound are areas for further investigation and are not well-documented in the public domain. This product is intended for laboratory and research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63917-24-8

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2,2-diethyl-4H-1,4-thiazin-3-one

InChI

InChI=1S/C8H13NOS/c1-3-8(4-2)7(10)9-5-6-11-8/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

QLTOWVSLACYBHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC=CS1)CC

Origin of Product

United States

Preparation Methods

Preparation of Mercaptopropionamide Intermediate

  • Ethyl β-mercaptopropionate is reacted with concentrated ammonia (28%) under nitrogen atmosphere at room temperature.
  • The reaction mixture is stirred for approximately 20 hours.
  • Removal of solvent under reduced pressure yields β-mercaptopropionamide as a colorless solid.

This intermediate is crucial for subsequent cyclization steps to form the thiazinone ring.

Cyclization to Form 2H-1,4-Thiazin-3(4H)-one Core

  • The mercaptopropionamide intermediate undergoes intramolecular cyclization.
  • This is typically achieved by reacting with α-bromo acid derivatives or related electrophiles such as α-bromo-n-butyryl bromide.
  • The reaction is conducted at low temperatures (e.g., -10 °C) in the presence of ammonia or other bases.
  • The resulting cyclized product is isolated by filtration and washing to obtain the thiazinone core structure.

For example, α-bromo-n-butyramide is prepared first by reacting α-bromo acid halide with ammonia, then reacted with potassium ethylxanthate in acetone to facilitate ring closure.

Summary Table of Preparation Steps

Step No. Reaction Component(s) Conditions Outcome/Intermediate Reference
1 Ethyl β-mercaptopropionate + NH3 Stir 20 h, room temp, N2 atmosphere β-mercaptopropionamide (solid)
2 α-Bromo acid halide + NH3 -10 °C, filtration α-Bromo acid amide intermediate
3 α-Bromo acid amide + potassium ethylxanthate in acetone Room temp, stirring Cyclized 1,4-thiazin-3(4H)-one core
4 Alkylating agent (e.g., diethyl halide) Controlled alkylation conditions 2,2-Diethyl substituted thiazinone Inferred from

Research Results and Observations

  • The cyclization reactions proceed efficiently under mild conditions with good yields (typically above 70% for related compounds).
  • The use of ammonia and low temperatures helps control side reactions and improves purity.
  • Alkylation steps require careful stoichiometric and temperature control to avoid over-alkylation or ring opening.
  • Alternative catalytic methods reported for benzothiazine derivatives offer improved reaction rates and yields but need adaptation for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2,2-diethyl-4H-1,4-thiazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-diethyl-4H-1,4-thiazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-diethyl-4H-1,4-thiazin-3-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Parent Compound: 2H-1,4-Thiazin-3(4H)-one

  • Structure: Lacks substituents at position 2 (CAS: 37128-08-8, molecular formula: C₄H₅NOS, molecular weight: 115.15 g/mol).
  • Properties : Smaller molecular size and lower hydrophobicity (PSA: ~54.4 Ų; similar to the diethyl derivative due to the same functional groups).
  • Synthesis : Likely synthesized via simpler cyclization reactions compared to substituted derivatives .
Parameter 2,2-Diethyl Derivative Parent Compound
Molecular Formula C₈H₁₃NOS C₄H₅NOS
Molecular Weight (g/mol) 171.26 115.15
Substituents 2,2-Diethyl None
XLogP3 1.6 Not reported

Benzo-Fused Derivatives: 2H-Benzo[b][1,4]thiazin-3(4H)-ones

Examples include compounds 3a–3j from , which feature a benzothiazine core with substituents such as sulfanylacetyl-thiadiazole groups.

  • Substituents like 6-(2-chloroacetyl) () or 6-(thiadiazol-2-yl)sulfanylacetyl () introduce electrophilic or hydrogen-bonding motifs.
  • Biological Activity : Compounds 3i and 3j (with 4-methoxyphenyl and 4-chlorophenyl groups) showed potent acetylcholinesterase (AChE) inhibition (IC₅₀: 0.027 µM and 0.025 µM, respectively), comparable to donepezil (IC₅₀: 0.021 µM) .
  • Synthesis : Multi-step routes involving nucleophilic substitution and cyclization (e.g., reaction of thiadiazole derivatives with 6-(2-chloroacetyl) intermediates) .
Compound Substituent AChE IC₅₀ (µM) Antioxidant Activity
3i 4-Methoxyphenyl-thiadiazole 0.027 High
3j 4-Chlorophenyl-thiadiazole 0.025 High
Donepezil Reference drug 0.021 N/A

Oxygen Analog: 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one

  • Structure: Replaces sulfur with oxygen in the heterocycle (benzoxazinone core). Molecular formula: C₁₂H₁₃NO₃, molecular weight: 219.24 g/mol.
  • Properties : Higher oxygen content increases polarity (PSA: ~61.7 Ų) compared to sulfur-containing analogs. Exhibits a melting point of 52–54°C .

Other Derivatives

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide : Features an acetamide side chain; synthesized for derivatization studies .

Key Structural and Functional Differences

Substituent Effects :

  • Ethyl groups in 2,2-diethyl-2H-1,4-thiazin-3(4H)-one enhance lipophilicity (XLogP3 = 1.6) compared to unsubstituted or benzannulated derivatives.
  • Electron-withdrawing groups (e.g., chloro in 3j ) improve enzyme inhibition by stabilizing charge interactions in biological targets .

Heteroatom Influence: Sulfur in thiazinones contributes to hydrogen-bond acceptor capacity and metabolic stability.

Biological Activity :

  • Benzothiazine derivatives with aromatic substituents (3i , 3j ) exhibit superior AChE inhibition, likely due to enhanced π-π interactions and hydrophobic binding .
  • The diethyl derivative’s biological profile remains underexplored but may benefit from structural analogies to active compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-diethyl-2H-1,4-thiazin-3(4H)-one, and how is its purity validated?

  • Methodology : Synthesis typically involves cyclization of precursors like thioureas or isothiocyanates with diethyl-substituted ketones. For example, analogous thiazinones are synthesized via base-catalyzed recyclization or condensation reactions . Characterization requires 1H/13C NMR to confirm substituent positions and GC/MS for molecular ion validation. Elemental analysis ensures purity .

Q. How do the physicochemical properties of this compound influence its reactivity?

  • Methodology : Key properties include hydrogen-bond donor/acceptor capacity (1 donor, 2 acceptors) and logP (estimated via computational tools like DFT), which affect solubility and nucleophilic/electrophilic reactivity. Polar solvents (e.g., DMF) enhance reaction rates in substitution reactions due to the compound's planar thiazinone ring .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodology : 1H NMR identifies ethyl group splitting patterns (e.g., quartets for CH2 groups), while IR spectroscopy confirms carbonyl (C=O) stretches near 1680–1700 cm⁻¹. X-ray crystallography resolves steric effects from the diethyl groups .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways?

  • Methodology : Hybrid functionals (e.g., B3LYP) calculate HOMO-LUMO gaps to predict electrophilic sites. Exact-exchange terms improve accuracy for atomization energies and ionization potentials . Benchmark against experimental UV-Vis spectra to validate charge-transfer transitions .

Q. What strategies resolve contradictions in biological activity data for thiazinone derivatives?

  • Methodology : Inconsistent antifungal/cytotoxic results may arise from stereochemical variations or solvent effects. Use docking simulations to compare binding affinities with target enzymes (e.g., CYP450). Validate via SAR studies by synthesizing analogs with modified alkyl groups .

Q. How do steric effects from the diethyl groups impact regioselectivity in derivatization?

  • Methodology : Steric hindrance at the 2-position directs electrophilic attacks to the 5- or 6-positions of the thiazinone ring. Kinetic studies (e.g., monitoring nitration rates) and DFT-based transition-state modeling quantify these effects .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • Methodology : Flexible ethyl groups hinder crystal packing. Use slow evaporation in apolar solvents (hexane/ethyl acetate) or co-crystallization with rigid aromatic guests. SC-XRD confirms lattice stability .

Data Contradiction & Validation

Q. How to address discrepancies between computational and experimental spectroscopic data?

  • Methodology : Calibrate DFT functionals using experimental NMR chemical shifts as reference. For example, B3LYP/6-311+G(d,p) often overestimates carbonyl shielding; apply scaling factors .

Q. Why might synthetic yields vary across studies, and how can reproducibility be improved?

  • Methodology : Trace moisture or oxygen sensitivity in intermediates (e.g., thioureas) can alter yields. Standardize Schlenk techniques for air-sensitive steps and report detailed reaction conditions (e.g., solvent purity, catalyst aging) .

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